N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features a unique structure combining an anthracene derivative with a morpholine and sulfonylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the anthracene derivative. One common method involves the reaction of 9,10-anthraquinone with appropriate reagents to introduce the morpholine and sulfonylbenzamide groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylbenzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized anthracene derivatives, while reduction can lead to the formation of reduced sulfonylbenzamide compounds.
Scientific Research Applications
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthracene derivative used as an anticancer agent.
Dithiocarbamate derivatives of 9,10-anthracenedione: Compounds with antioxidant properties.
5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-1H-indole-2-carboxamide: A compound with potential antihyperlipidemic effects .
Uniqueness
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6S/c28-23-18-4-1-2-5-19(18)24(29)22-20(23)6-3-7-21(22)26-25(30)16-8-10-17(11-9-16)34(31,32)27-12-14-33-15-13-27/h1-11H,12-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKNWHXHNPQMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.